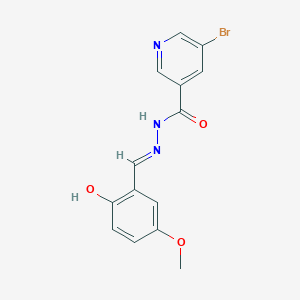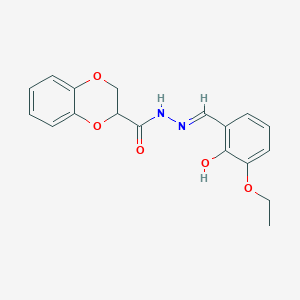![molecular formula C16H20N4O2S B5984637 2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(1-phenylethyl)butanamide](/img/structure/B5984637.png)
2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(1-phenylethyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(1-phenylethyl)butanamide is a chemical compound that belongs to the class of thioesters. This compound has gained significant attention in scientific research due to its potential applications in the field of medicine.
作用机制
The mechanism of action of 2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(1-phenylethyl)butanamide involves the inhibition of various enzymes. The compound inhibits DNA polymerase by binding to the active site of the enzyme and preventing the incorporation of nucleotides into the growing DNA chain. Similarly, the compound inhibits RNA polymerase by binding to the active site of the enzyme and preventing the synthesis of RNA. The compound also inhibits reverse transcriptase by binding to the active site of the enzyme and preventing the synthesis of DNA from RNA.
Biochemical and Physiological Effects
2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(1-phenylethyl)butanamide has been shown to have a number of biochemical and physiological effects. The compound has been found to induce apoptosis in cancer cells, which leads to the inhibition of tumor growth. The compound also exhibits anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines. In addition, the compound has been shown to inhibit the replication of a number of viruses, including HIV, herpes simplex virus, and hepatitis B virus.
实验室实验的优点和局限性
One of the advantages of using 2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(1-phenylethyl)butanamide in lab experiments is its ability to inhibit the activity of a number of enzymes. This makes it a useful tool for studying the mechanisms of DNA and RNA synthesis. In addition, the compound has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities, which makes it a potential candidate for the development of new drugs.
One of the limitations of using 2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(1-phenylethyl)butanamide in lab experiments is its potential toxicity. The compound has been shown to exhibit cytotoxicity towards normal cells at high concentrations. In addition, the compound has a relatively short half-life, which means that it may not be suitable for long-term treatment.
未来方向
There are a number of future directions for the study of 2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(1-phenylethyl)butanamide. One area of research is the development of new drugs based on the compound. Researchers are currently exploring the use of the compound in the treatment of cancer, inflammation, and viral infections.
Another area of research is the study of the mechanism of action of the compound. Researchers are interested in understanding how the compound inhibits the activity of various enzymes and how this inhibition leads to the suppression of tumor growth and viral replication.
Finally, researchers are also exploring the use of 2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(1-phenylethyl)butanamide in combination with other drugs. It has been suggested that the compound may be more effective when used in combination with other drugs that target different pathways in the cell.
合成方法
2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(1-phenylethyl)butanamide can be synthesized using a multi-step process. The first step involves the reaction of 4-amino-6-chloro-2-thiouracil with 1-phenylethylamine in the presence of a base to form 4-amino-6-(1-phenylethylamino)-2-thiouracil. In the second step, the compound is reacted with 1,4-dibromobutane in the presence of a base to form 2-(1-phenylethyl)-4-amino-6-bromomethylthiopyrimidine. Finally, the compound is reacted with sodium butyrate to form 2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(1-phenylethyl)butanamide.
科学研究应用
2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(1-phenylethyl)butanamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit antitumor, anti-inflammatory, and antiviral activities. The compound has been shown to inhibit the activity of a number of enzymes, including DNA polymerase, RNA polymerase, and reverse transcriptase. This inhibition leads to the suppression of viral replication and tumor growth.
属性
IUPAC Name |
2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(1-phenylethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-3-12(23-16-19-13(17)9-14(21)20-16)15(22)18-10(2)11-7-5-4-6-8-11/h4-10,12H,3H2,1-2H3,(H,18,22)(H3,17,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMIZXBUSRAFQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC(C)C1=CC=CC=C1)SC2=NC(=CC(=O)N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{1-[4-(1-methyl-1H-1,2,4-triazol-5-yl)-2-pyrimidinyl]-3-piperidinyl}(2-pyridinyl)methanone](/img/structure/B5984561.png)

![N-(4-isopropylphenyl)-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-3-piperidinamine](/img/structure/B5984573.png)
![1-[2-(1-{[2-(4-biphenylyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperidinyl)ethyl]-2-pyrrolidinone](/img/structure/B5984576.png)
![4-{[1-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinyl]carbonyl}morpholine](/img/structure/B5984581.png)
![6-(3-methyl-1-propyl-1H-pyrazol-5-yl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5984585.png)
![2-isopropyl-5-methylcyclohexyl [(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetate](/img/structure/B5984598.png)

![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-2-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5984613.png)
![1-(2-methoxy-4-{[(3-methylbenzyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B5984617.png)
![4-chloro-2-fluoro-N-[1-(2-phenylethyl)-3-piperidinyl]benzamide](/img/structure/B5984621.png)
![N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-methoxybenzamide](/img/structure/B5984628.png)
![5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-2-pyridinamine](/img/structure/B5984629.png)
![1-(1-{1-[3-methyl-4-(1H-pyrrol-1-yl)benzoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B5984644.png)